Theophylline, 8-(2-pyridylmethyl)thio-6-thio-
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Overview
Description
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- typically involves the introduction of the 2-pyridylmethylthio and 6-thio groups to the theophylline molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and thiolation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently.
Industrial Production Methods
Industrial production of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-pyridylmethylthio or 6-thio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted xanthine derivatives. These products can have different chemical and biological properties, making them useful in various applications.
Scientific Research Applications
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory diseases and other conditions.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- involves its interaction with specific molecular targets and pathways. It is believed to act as a phosphodiesterase inhibitor, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of smooth muscles, particularly in the respiratory tract, and has anti-inflammatory effects. The compound may also interact with adenosine receptors, contributing to its bronchodilator and stimulant effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator with similar structural features but lacking the 2-pyridylmethylthio and 6-thio groups.
Caffeine: Another xanthine derivative with stimulant properties, commonly found in coffee and tea.
Theobromine: A xanthine derivative found in chocolate, with mild stimulant and diuretic effects.
Uniqueness
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- is unique due to the presence of the 2-pyridylmethylthio and 6-thio groups, which enhance its chemical properties and potential applications. These modifications may improve its efficacy and selectivity in various biological and industrial processes, making it a valuable compound for research and development.
Properties
CAS No. |
6493-43-2 |
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Molecular Formula |
C13H13N5OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(20)18(2)13(17)19)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChI Key |
IZZNPEZNABXZKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC3=CC=CC=N3 |
Origin of Product |
United States |
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